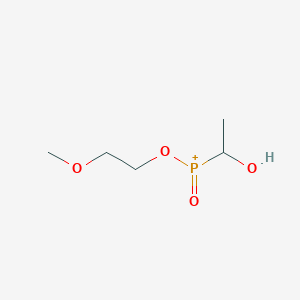![molecular formula C30H41NO6 B14395255 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate CAS No. 89882-78-0](/img/structure/B14395255.png)
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is an organic compound with the molecular formula C30H41NO6. This compound is characterized by the presence of a hexadecyloxycarbonyl group attached to a phenyl ring, which is further connected to a 2-nitrobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-(hexadecyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-[(Hexadecyloxy)carbonyl]phenyl 2-aminobenzoate.
Reduction: Formation of hexadecanol and 2-nitrobenzoic acid.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The ester group can be hydrolyzed to release the active phenol and carboxylic acid, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Hexadecyloxy)carbonyl]phenyl acetate
- 2-[(Hexadecyloxy)carbonyl]phenyl benzoate
- 2-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate
Uniqueness
2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hexadecyloxycarbonyl and nitrobenzoate moieties allows for diverse applications in various fields of research.
Propriétés
Numéro CAS |
89882-78-0 |
|---|---|
Formule moléculaire |
C30H41NO6 |
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
(2-hexadecoxycarbonylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-36-29(32)26-21-16-18-23-28(26)37-30(33)25-20-15-17-22-27(25)31(34)35/h15-18,20-23H,2-14,19,24H2,1H3 |
Clé InChI |
YSYYLZBDVAEVAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)

![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
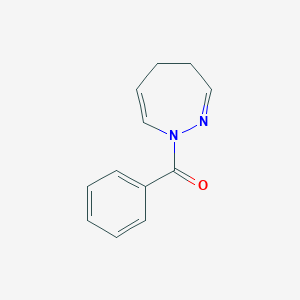
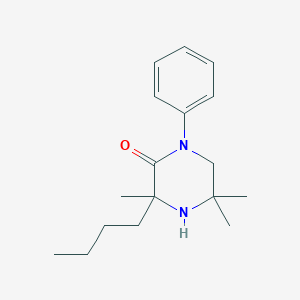
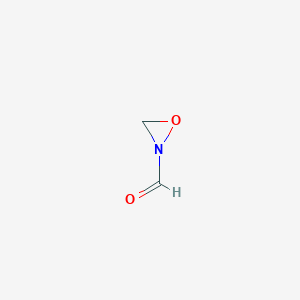
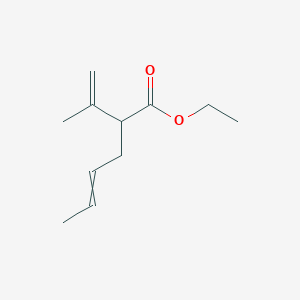
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
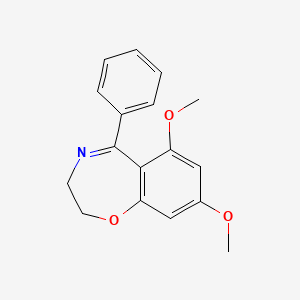
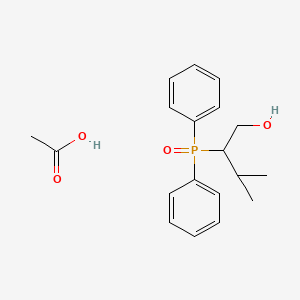

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
